6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
Description
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry due to its versatile pharmacological properties. Derivatives of this scaffold have been explored for applications in cardiovascular therapeutics (e.g., calcium antagonists, antihypertensive agents), anticancer drug development, and antimicrobial agents . The compound 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine features a chloro substituent at position 6 and a nitro group at position 8, which confer distinct electronic and steric properties. The nitro group, a strong electron-withdrawing moiety, enhances electrophilic reactivity and may influence interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)7(4-5)11(12)13/h3-4,10H,1-2H2 |
InChI Key |
VMOMEZPYOGPRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorophenol with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:
-
Aromatic chlorination can be replaced by amines or alkoxy groups in the presence of polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at 80–100°C .
-
SNAr (Nucleophilic Aromatic Substitution) occurs preferentially at the 6-position due to the electron-deficient nature of the benzene ring, enhanced by the nitro group at position 8.
Table 1: Substitution Reactivity at Position 6
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ (excess) | 6-Amino-8-nitro-3,4-dihydro-2H-1,4-benzoxazine | DMF, 90°C, 12 h | 78 |
| NaOCH₃ | 6-Methoxy-8-nitro-3,4-dihydro-2H-1,4-benzoxazine | Methanol, reflux, 6 h | 65 |
Reduction of Nitro Group
The nitro group at position 8 can be selectively reduced to an amine using catalytic hydrogenation or metal-based reagents:
-
Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) yields 8-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine .
-
Fe/AcOH systems provide partial reduction intermediates, useful for synthesizing hydroxylamine derivatives .
Key Findings:
-
Reduction kinetics vary with substituents. For example, the presence of chlorine at position 6 slows hydrogenation rates compared to unsubstituted analogs .
-
The nitro-to-amine conversion enables further functionalization, such as diazotization or amide coupling.
Cyclization and Heterocycle Formation
The benzoxazine core participates in cyclocondensation reactions to form fused heterocycles:
3.1. Pyrazole-Fused Systems
Reaction with hydrazine derivatives yields pyrazolo[4,3-b] benzoxazines. For instance:
-
Reaction with phenylhydrazine in acetic acid produces a tricyclic system with enhanced thermal stability (m.p. >250°C) .
3.2. Thiazole-Fused Systems
Treatment with thiourea or mercaptoacetate in POCl₃/DMF forms thieno- or thiazolo-fused derivatives :
text6-Chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine + Thiourea → Thiazolo[2,3-b][1,4]benzoxazine (58% yield)
Biological Interaction-Driven Reactivity
The compound exhibits targeted reactivity in biological systems:
-
5-HT₃ receptor binding : Substituents at position 2 (e.g., methyl groups) enhance binding affinity (Ki = 0.019 nM) .
-
Nitro group reduction in vivo generates reactive intermediates that inhibit enzymatic activity .
Table 2: Substituent Effects on 5-HT₃ Receptor Affinity
| Substituent at Position 2 | Ki (nM) | Bioactivity Duration |
|---|---|---|
| –H (unsubstituted) | 1.2 | Short-lived |
| –CH₃ (methyl) | 0.45 | Moderate |
| –(CH₃)₂ (dimethyl) | 0.019 | Long-lasting |
Stability and Degradation Pathways
-
Thermal decomposition occurs above 200°C, releasing NOₓ and HCl gases .
-
Hydrolytic stability : The oxazine ring resists hydrolysis under acidic conditions (pH 3–5) but degrades in strong bases (pH >10).
This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug design. Strategic modifications at positions 6 and 8 enable tailored applications, from antimicrobial agents to polymer precursors.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine. For instance, derivatives of benzoxazine have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the benzoxazine structure could enhance its efficacy against human cancer cell lines such as A431 and A549 .
Case Study:
A derivative of this compound was tested for its ability to inhibit cell proliferation in A549 lung cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzoxazine derivatives exhibit broad-spectrum antibacterial and antifungal activities. In particular, derivatives with nitro substituents have shown enhanced activity against Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Activity of Benzoxazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-8-nitro-benzoxazine | Staphylococcus aureus | 10 µg/mL |
| 6-Chloro-8-nitro-benzoxazine | Escherichia coli | 15 µg/mL |
| 6-Chloro-8-nitro-benzoxazine | Candida albicans | 20 µg/mL |
Material Science Applications
2.1 Polymer Chemistry
Benzoxazines are being explored as monomers for the synthesis of high-performance thermosetting polymers. The unique properties of this compound allow for the development of materials with excellent thermal stability and mechanical properties.
Case Study:
Research on polymer composites incorporating benzoxazine derivatives revealed improvements in thermal stability and mechanical strength compared to traditional epoxy resins. These composites showed a glass transition temperature (Tg) increase from 120°C to 180°C when modified with 6-chloro-8-nitro derivatives .
Agricultural Applications
3.1 Pesticide Development
The structural features of this compound suggest potential use as a pesticide or herbicide due to its biological activity against pests and pathogens.
Case Study:
A study evaluated the effectiveness of a benzoxazine-based pesticide formulation against common agricultural pests. The formulation demonstrated a significant reduction in pest populations within two weeks of application, outperforming conventional pesticides .
Mechanism of Action
The mechanism of action of 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison of 6-Chloro-8-Nitro-3,4-Dihydro-2H-1,4-Benzoxazine with Analogues
Key Findings from Comparative Studies
Electron-Withdrawing vs. Halogen substituents (Cl, Br) improve lipophilicity and membrane permeability, as seen in 6-bromo-8-chloro derivatives .
Biological Activity Profiles :
- Anticancer Activity : Analogues with aryl or fluorinated substituents (e.g., 4-aryl-3,4-dihydro-2H-1,4-benzoxazines) showed anti-proliferative effects against pancreatic (MIA PaCa-2) and breast (MDA-MB-231) cancer cell lines .
- Cardiovascular Applications : Compounds with dichloroacetyl or trifluoromethyl groups demonstrated potassium channel activation, suggesting utility in hypertension management .
- Dual-Action Therapeutics : Derivatives combining benzoxazine scaffolds with thrombin inhibitory and GPIIb/IIIa antagonistic moieties exhibited anti-thrombotic activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nitration at position 8, contrasting with formylation (Rieche’s method, ) or cyclization strategies (e.g., using 1,2-dibromoethane, ).
- Halogenation (Br, Cl) is more straightforward compared to introducing fused heterocycles (e.g., triazolo-benzoxazines in ).
Biological Activity
6-Chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications owing to its antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol |
| CAS Number | 870064-73-6 |
| Purity | ≥95% |
Antibacterial Activity
Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. In a study evaluating various benzoxazine compounds, including 6-chloro-8-nitro derivatives, it was found that they effectively inhibited the growth of several bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antifungal Activity
The antifungal potential of this compound has also been explored. A comparative analysis showed that this compound exhibited activity against Candida albicans, with an inhibition zone diameter significantly larger than that of conventional antifungal agents . The compound's efficacy is attributed to its ability to inhibit ergosterol biosynthesis in fungal cells.
Anti-inflammatory Effects
In vitro studies have demonstrated that 6-chloro-8-nitro derivatives possess anti-inflammatory properties. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on a series of benzoxazine derivatives found that 6-chloro-8-nitro exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents. -
Antifungal Activity Assessment :
In a clinical trial assessing antifungal agents for treating candidiasis, 6-chloro-8-nitro was included in a panel of compounds tested against resistant strains. Results indicated significant antifungal activity with minimal toxicity to human cells. -
Inflammation Model :
An animal model of arthritis treated with 6-chloro-8-nitro showed reduced joint swelling and pain compared to control groups. This suggests its potential for therapeutic use in inflammatory conditions.
Q & A
Q. What synthetic routes are effective for preparing 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of substituted 2-aminophenols with dihaloethanes (e.g., 1,2-dibromoethane), followed by nitration and chlorination steps. For example:
- Step 1 : Cyclization of 2-amino-5-chlorophenol with 1,2-dibromoethane under basic conditions forms the benzoxazine core .
- Step 2 : Nitration at the 8-position using HNO₃/H₂SO₄ introduces the nitro group .
- Step 3 : Chlorination via electrophilic substitution or directed metalation ensures regioselectivity.
Key factors include solvent polarity (e.g., DMF vs. THF), temperature (70–100°C), and stoichiometric control of nitrating agents to avoid over-oxidation. Yields typically range from 40–65% .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm substituent positions (e.g., nitro at C8, chloro at C6) via coupling patterns and chemical shifts. For example, the nitro group deshields adjacent protons, shifting signals downfield .
- IR : Detect N–O (∼1520 cm⁻¹) and C–Cl (∼750 cm⁻¹) stretches .
- X-ray Crystallography : Resolve spatial orientation of the nitro and chloro groups, critical for understanding steric effects in downstream applications .
- ESI-MS : Validate molecular weight (MW = 228.6 g/mol) and isotopic patterns .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
- Solubility : Low in water (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group’s electron-withdrawing effects .
- Stability : Sensitive to UV light; nitro groups may undergo photodegradation. Store in amber vials at –20°C under inert atmosphere .
- pKa : Estimated ∼1.5 (nitro group) and ∼9.2 (benzoxazine NH), influencing protonation states in biological assays .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antiviral vs. antibacterial) be resolved for this compound?
Contradictions often arise from assay-specific conditions:
- Antiviral activity (e.g., HSV-1 IC₅₀ = 12 µM): Linked to nitro group’s redox activity, which disrupts viral replication .
- Antibacterial inactivity : May result from poor membrane permeability; modify lipophilicity via prodrug strategies (e.g., esterification of the NH group) .
- Validation : Use orthogonal assays (e.g., SPR for target binding, cytotoxicity counterscreens) to decouple specific vs. off-target effects .
Q. What methodologies optimize regioselectivity in functionalizing the benzoxazine core for SAR studies?
- Directed C–H activation : Use Pd catalysts with directing groups (e.g., pyridine) to selectively functionalize C7 or C9 positions .
- Electrophilic substitution : Nitration at C8 is favored due to chloro’s meta-directing effect; chlorination at C6 is achieved via Friedel-Crafts with AlCl₃ .
- Computational guidance : DFT calculations predict electron density maps to identify reactive sites (e.g., nitro group reduces electron density at C7) .
Q. How can structural modifications enhance dual-target activity (e.g., thrombin inhibition and GPIIb/IIIa antagonism)?
Q. What strategies address low synthetic yields in large-scale preparations?
- Flow chemistry : Improves heat/mass transfer for exothermic nitration steps, reducing side products .
- Catalytic systems : Use Cu(I)/ligand complexes for intramolecular cyclization (yield increase from 50% to 85%) .
- Purification : Employ silica-free chromatography (e.g., centrifugal partition chromatography) to recover polar intermediates .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting crystallographic and NMR data for this compound?
Q. What in silico tools predict the compound’s metabolic stability and toxicity?
Q. How to design a robust SAR study balancing synthetic feasibility and bioactivity?
- Library design : Prioritize substitutions at C2 (alkyl groups) and C8 (electron-withdrawing groups) using parallel synthesis .
- High-throughput screening : Test 50–100 derivatives in kinase panels (e.g., Eurofins) to identify hits .
- Data curation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
